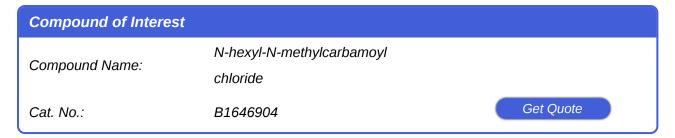


N-Hexyl-N-methylcarbamoyl Chloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthesis protocol for **N-hexyl-N-methylcarbamoyl chloride**. Due to a lack of extensive published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases and general synthetic methodologies for analogous compounds.

Molecular Structure and Identification

N-hexyl-N-methylcarbamoyl chloride is a chemical compound belonging to the carbamoyl chloride class. These compounds are characterized by a carbonyl group double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. In this specific molecule, the nitrogen is substituted with a hexyl group and a methyl group.

Table 1: Molecular Identifiers for N-hexyl-N-methylcarbamoyl chloride



Identifier	Value	Source	
IUPAC Name	N-hexyl-N-methylcarbamoyl chloride	PubChem[1]	
Molecular Formula	C8H16CINO	PubChem[1]	
CAS Number	58965-42-7	PubChem[1]	
Canonical SMILES	CCCCCN(C)C(=O)CI	PubChem[1]	
InChI Key	OBPRZLTWBJYCTI- UHFFFAOYSA-N	PubChem[1]	

Physicochemical Properties

Quantitative physicochemical data for **N-hexyl-N-methylcarbamoyl chloride** is primarily based on computational models. These predicted properties offer valuable insights into the compound's behavior and characteristics.

Table 2: Computed Physicochemical Properties of N-hexyl-N-methylcarbamoyl chloride

Property	Value	Unit	Source
Molecular Weight	177.67	g/mol	PubChem[1]
Monoisotopic Mass	177.0920418	Da	PubChem[1]
XLogP3	3.1	PubChem[1]	
Topological Polar Surface Area	20.3	Ų	PubChem[1]
Heavy Atom Count	11	PubChem[1]	_
Rotatable Bond Count	5	PubChem[1]	-
Hydrogen Bond Donor Count	0	PubChem[1]	_
Hydrogen Bond Acceptor Count	1	PubChem[1]	-



Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-hexyl-N-methylcarbamoyl chloride** is not readily available in published literature, a general and robust method for the preparation of N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine with a phosgene equivalent, such as triphosgene.[2][3] Triphosgene is a safer, solid alternative to the highly toxic phosgene gas.[4]

The proposed synthesis of **N-hexyl-N-methylcarbamoyl chloride** would proceed via the reaction of N-hexyl-N-methylamine with triphosgene in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials and Reagents

- N-hexyl-N-methylamine
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous dichloromethane (DCM) or toluene
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas for inert atmosphere

General Synthetic Procedure

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with a solution of N-hexyl-N-methylamine in an anhydrous solvent (e.g., dichloromethane or toluene).
- Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
- Addition of Base: A non-nucleophilic base (1.1 equivalents) is added dropwise to the stirred solution of the amine.



- Addition of Phosgene Equivalent: A solution of triphosgene (0.34 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is highly exothermic and the addition should be slow to control the temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
- Workup:
 - The reaction mixture is filtered to remove the hydrochloride salt of the base.
 - The filtrate is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 - The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- Purification: The solvent is removed under reduced pressure. The crude N-hexyl-N-methylcarbamoyl chloride can be purified by vacuum distillation.

Safety Precautions

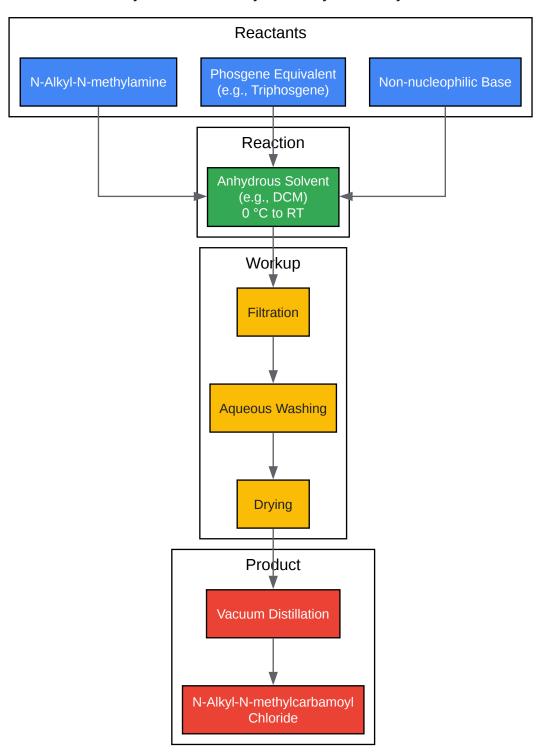
- The reaction should be performed in a well-ventilated fume hood.
- Triphosgene is a toxic substance and should be handled with extreme care. It is a source of phosgene, a highly toxic gas.[4]
- Personal protective equipment (PPE), including safety goggles, a lab coat, and chemicalresistant gloves, must be worn at all times.
- Phosgene is corrosive and reacts with water.[5][6] All glassware must be thoroughly dried before use.

Visualization of the Synthetic Workflow



The following diagram illustrates the general workflow for the synthesis of N-alkyl-N-methylcarbamoyl chlorides using a phosgene equivalent.

General Synthesis of N-Alkyl-N-methylcarbamoyl Chlorides



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Caption: General workflow for synthesizing N-alkyl-N-methylcarbamoyl chlorides.

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